molecular formula C18H12CuN2O2 B7757089 Oxine-copper

Oxine-copper

Cat. No. B7757089
M. Wt: 351.8 g/mol
InChI Key: YXLXNENXOJSQEI-UHFFFAOYSA-L
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Description

Oxine-copper, also known as Copper 8-Hydroxyquinoline, is a compound used in the formulation of biocide microcapsules . It has been used in various applications, including as a fungicide .


Physical And Chemical Properties Analysis

Oxine-copper is an olive-green powder . Its molecular weight is 351.9g/mol . It has a density of 1.63 at 20℃ and decomposes above 270℃ . Its vapour pressure is 4.6 ×10-5 mPa at 25℃ . The partition coefficient (n-octanol and water) is logP = 2.46 (distilled water, 25℃) .

Scientific Research Applications

  • Agricultural Disinfectant : Oxine-copper is used as a disinfectant for vegetables. Its dynamics in pears and soil were studied using high-performance liquid chromatography, revealing its residue levels and half-lives in these mediums (Li et al., 2016).

  • Micro-Determination of Copper : Heterometric microtitration methods have been developed for the quick determination of copper using oxine, showcasing its utility in chemical analysis (Bobtelsky & Welwart, 1954).

  • Toxicological Studies : The toxic effects of oxine-copper on the development and behavior of zebrafish embryos and larvae were investigated, indicating its potential ecological impact (Wang et al., 2019).

  • Spectrophotometric Studies : Studies on copper complexes of oxine and its N-oxide in ethanol solutions provide insights into their chemical properties and potential applications (Kidani & Chiba, 1959).

  • Fungicidal Properties : The fungitoxicity of oxine and copper oxinate, their effects on pH, metals, and chelating agents, were explored, emphasizing their role as fungicides (Nicoletti, Domalewska, & Borland, 1999).

  • Environmental Monitoring : Methods for the determination of oxine-copper in water, especially in environmental monitoring contexts, were developed, highlighting its relevance in environmental sciences (Ogawa et al., 1991).

  • Analytical Chemistry : The use of oxine in various analytical chemistry techniques, such as voltammetry and spectrophotometry, for the detection and measurement of metals like copper, cadmium, and lead in different mediums (Vernon & Eccles, 1973; Purohit & Devi, 1991; Van den Berg, 1986).

Mechanism of Action

Copper-based antimicrobial compounds like Oxine-copper have a multifaceted mechanism of action. The main mechanism of bactericidal activity is the generation of reactive oxygen species (ROS), which irreversibly damages membranes. Copper ions released from surfaces lead to RNA degradation and membrane disruption of enveloped viruses . Another hypothesis suggests that Oxine-copper is only active when it can form saturated chelates with metals in the medium which enter the cell and dissociate to liberate a toxic half-chelate .

Future Directions

Copper-based antimicrobial compounds like Oxine-copper have been widely used to control phytopathogens for nearly fourteen decades . Recent progress has demonstrated that the release of a low concentration of Cu 2+ may elicit immune responses in plants . This supports a triple-tiered protection role of copper-based antimicrobial compounds: break contact, inhibit microorganisms, and stimulate host immunity . This spatial defense system, which is integrated both inside and outside the plant cell, provides long-lasting and broad-spectrum protection, even against emergent copper-resistant strains . Therefore, the sustainable utilization of copper-based antimicrobial compounds like Oxine-copper is a promising direction for future research .

properties

IUPAC Name

copper;quinolin-8-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H7NO.Cu/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLXNENXOJSQEI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12CuN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name COPPER 8-QUINOLATE
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-green solid, insoluble in water; [Hawley] Greenish-yellow crystalline powder; [MSDSonline], GREEN-TO-YELLOW CRYSTALLINE POWDER.
Record name Copper 8-hydroxyquinoline
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Flash Point

Flash Point > 200 °C
Record name Copper 8-hydroxyquinoline
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Solubility

Solubility in water: none
Record name COPPER 8-QUINOLATE
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Density

Relative density (water = 1): 1.63
Record name COPPER 8-QUINOLATE
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Product Name

Oxine-copper

CAS RN

10380-28-6
Record name Bis(8-quinolinolato)copper
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Record name Copper, bis(8-quinolinolato-.kappa.N1,.kappa.O8)-
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Record name Oxine-copper
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Record name OXINE-COPPER
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Synthesis routes and methods

Procedure details

mercaptan (0.2–4%, in, e.g., vinyl); tetramethylthiuram disulfide (0.4–4%, in, e.g., vinyl or cellulose nitrate); copper napthenate (0.2–4% in, e.g., PVC or PVA); pentachlorophenol (1–20%, in, e.g., lacquer or cellulose nitrate); phenyl mercuric formate (0.05–10%, in, e.g., nylon); pentachlorophenol (0.2–4%, in, e.g., celluose nitrate); 10,10′-oxybisphenoxarsine (OBPA) (0.005–2%, in a variety of plastics, including vinyl, PVC, and others; sometime sold under trade names, “Intercide” or Vinyzene); organotins (0.005–2%, in, e.g., PVC) (examples of organotins are, e.g., bis (tri-n-butyltin)sulfosalicylate (0.25–0.5% of plasticizer, used in e.g., PVC), or the preferred tri-n-butyltin maleate (0.005–1%, in, e.g., urethanes, paint-compounds); brominated salicylanilide (0.04–1%, in, e.g., polyethylene).
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mercaptan
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brominated salicylanilide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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